5-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one
Description
5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxyphenyl group, an oxoethoxy linkage, and multiple methyl substitutions on the chromen-2-one core
Properties
Molecular Formula |
C21H20O5 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethylchromen-2-one |
InChI |
InChI=1S/C21H20O5/c1-12-9-18(20-13(2)14(3)21(23)26-19(20)10-12)25-11-17(22)15-5-7-16(24-4)8-6-15/h5-10H,11H2,1-4H3 |
InChI Key |
QUXVFCUTVSXFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one typically involves multistep organic reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological activities, such as enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
Compared to similar compounds, 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one stands out due to its unique combination of functional groups and structural features.
Biological Activity
5-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one derivatives. Its unique structure, characterized by a chromenone core with various functional groups, suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C21H19O4
- Molecular Weight : Approximately 335.38 g/mol
The presence of the methoxy group enhances its lipophilicity and may influence its pharmacokinetic properties. The chromenone core is known for its diverse biological activities, including anti-inflammatory and antioxidant properties.
1. Antioxidant Activity
Research indicates that compounds with chromenone structures often exhibit significant antioxidant properties. A study demonstrated that derivatives of chromen-2-one can scavenge free radicals effectively, which may help in preventing oxidative stress-related diseases.
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
3. Anticancer Potential
Chromone derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the modulation of various signaling pathways. The specific mechanisms include:
- Inhibition of cell proliferation
- Induction of apoptosis via caspase activation
The biological activity of this compound may involve interactions with key biological targets:
- Enzymatic Inhibition : Preliminary interaction studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways.
| Target Enzyme | Effect |
|---|---|
| Cyclooxygenase (COX) | Inhibition of inflammatory mediators |
| Protein Kinase B (AKT) | Modulation of cell survival pathways |
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various chromenone derivatives, including this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical concentration compared to control groups.
Case Study 2: Anticancer Activity in Breast Cancer Cells
In vitro assays on MCF-7 breast cancer cells showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as annexin V staining and caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
